6-Methylenespiro[4.5]decane
Description
Structure
3D Structure
Properties
CAS No. |
19144-01-5 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
10-methylidenespiro[4.5]decane |
InChI |
InChI=1S/C11H18/c1-10-6-2-3-7-11(10)8-4-5-9-11/h1-9H2 |
InChI Key |
IVCYVQJAJOZBTP-UHFFFAOYSA-N |
SMILES |
C=C1CCCCC12CCCC2 |
Canonical SMILES |
C=C1CCCCC12CCCC2 |
Synonyms |
6-Methylenespiro[4.5]decane |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 6 Methylenespiro 4.5 Decane Systems
Electrophilic Attack and Functionalization Reactions
The exocyclic double bond in 6-methylenespiro[4.5]decane is susceptible to electrophilic attack, a fundamental reaction in organic chemistry. This process involves the addition of an electrophile to the carbon-carbon double bond, leading to the formation of a carbocation intermediate. The stability of this intermediate dictates the regioselectivity of the reaction, ultimately influencing the structure of the final product. youtube.com
Electrophilic cyclizations are a powerful strategy for constructing complex molecular architectures, and spiro[4.5]decane systems can be synthesized using this approach. For instance, the treatment of certain acyclic precursors with an electrophile can initiate a cascade of bond-forming events to yield the spirocyclic core. One notable method involves the use of iodine monochloride (ICl) as the electrophilic agent to promote the cyclization of 1-[4′-methoxy(1,1′-biphenyl)-2-yl]alkynones, which results in the formation of 3-halospirotrienones bearing a spiro[4.5]decane ring system. thieme-connect.com In these reactions, the electrophile (e.g., I⁺ from ICl) activates an unsaturated bond, making it vulnerable to intramolecular nucleophilic attack, which drives the cyclization. thieme-connect.com
The functionalization of the spiro[4.5]decane skeleton can also be achieved through rearrangement reactions of specifically designed precursors. Claisen rearrangements of functionalized bicyclic 2-(alkenyl)dihydropyrans have been shown to produce highly substituted spiro[4.5]decanes with excellent stereoselectivity. researchgate.net This transformation highlights how functional groups can be installed prior to the formation of the spirocyclic system itself.
Derivatization Techniques for Enhanced Analysis and Synthetic Utility
Chemical derivatization is a common strategy employed to enhance the analytical detection of compounds or to convert them into more synthetically useful intermediates. For spirocyclic systems, these techniques are crucial for both qualitative and quantitative analysis, as well as for advancing synthetic pathways.
In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of analytes. Alkylation, including methylation, is one such technique used to improve the chromatographic behavior and mass spectral characteristics of organic molecules, leading to enhanced sensitivity. nih.gov
While specific studies detailing the methylation of this compound for analytical purposes are not prevalent, the general principles of derivatization are widely applicable. For instance, in metabolomics, alkylation is often preferred over silylation for the analysis of certain classes of compounds due to the better stability and reproducibility of the resulting derivatives. nih.gov The alkylation of related spiro compounds, such as spiro[cycloalkane-1,3'-indolines], has been successfully carried out, demonstrating the feasibility of this chemical modification on spirocyclic frameworks. psu.edu The synthesis of various sesquiterpenes with a spiro[4.5]decane core, such as gleenol (B1239691) and axenol, also involves alkylation steps to install specific side chains. nih.gov
The choice of derivatization agent is critical for successful analysis. The table below compares two common techniques used in GC-MS.
| Derivatization Technique | Reagents | Advantages | Disadvantages | Primary Application |
| Alkylation (Methyl Chloroformate) | Methyl Chloroformate (MCF), Methanol, Pyridine | Stable derivatives, Good reproducibility, Suitable for amines and organic acids nih.gov | Can be a multi-step process | Metabolomics, Analysis of polar compounds nih.gov |
| Silylation (TMS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | Volatile derivatives, Extensive libraries available | Moisture sensitive, Derivatives can be unstable nih.gov | General purpose, Analysis of hydroxyl and carboxyl groups |
This table provides a general comparison of derivatization techniques relevant to the analysis of organic compounds.
The spiro[4.5]decane skeleton is a versatile precursor for the synthesis of a wide array of functionalized ketones and alcohols. These compounds are often key intermediates in the total synthesis of complex natural products.
A straightforward approach to introduce functionality is through the manipulation of existing groups on the spirocyclic ring. For example, a ring-closing metathesis (RCM) reaction of a suitable diene precursor can furnish a spiro alcohol, such as 8-methylenespiro[4.5]dec-3-en-2-ol. niscpr.res.in This alcohol can then be readily oxidized using reagents like pyridinium (B92312) chlorochromate (PCC) to yield the corresponding spiro enone, 8-methylenespiro[4.5]dec-3-en-2-one. niscpr.res.in
The synthesis of the axane sesquiterpenes, gleenol (an alcohol) and axenol, was achieved from a multifunctionalized spiro[4.5]decane ketone. nih.govresearchgate.net This highlights the utility of spirocyclic ketones as pivotal intermediates. Furthermore, gold(I)-catalyzed reactions have been developed to construct densely functionalized spiro[4.5]‐deca‐1,6‐diene‐8‐ones from readily available starting materials. researchgate.net
The following table summarizes selected synthetic routes to functionalized spiro[4.5]decane ketones and alcohols.
| Precursor | Reaction Type | Product | Reference |
| Hydroxydiene | Ring-Closing Metathesis (RCM) | 8-Methylenespiro[4.5]dec-3-en-2-ol | niscpr.res.in |
| 8-Methylenespiro[4.5]dec-3-en-2-ol | Oxidation (PCC) | 8-Methylenespiro[4.5]dec-3-en-2-one | niscpr.res.in |
| 4-Alkyne tethered cyclohex-2-enones | Au(I) catalyzed vinylogous Conia ene reaction | Functionalized spiro[4.5]‐deca‐1,6‐diene‐8‐ones | researchgate.net |
| Bicyclic dihydropyran | Claisen Rearrangement | Multi-functionalized spiro[4.5]decane ketone | nih.govresearchgate.net |
Transformations and Interconversions of Spiro[4.5]decane Derivatives
Derivatives of spiro[4.5]decane can undergo a variety of chemical transformations and interconversions, allowing for the synthesis of diverse and complex molecular structures. These reactions can involve modifications of existing functional groups, rearrangements of the carbon skeleton, or ring-expansion and cleavage processes.
As previously mentioned, a common interconversion is the oxidation of a spiro alcohol to a spiro ketone. niscpr.res.in This transformation is a fundamental tool in synthetic organic chemistry. Another significant transformation is the conversion of ethyl 7-methylenespiro[4.5]decane-6-carboxylate into 1-(7-methylenespiro[4.5]decan-6-yl)but-3-en-1-one, which serves as an intermediate for further synthetic elaborations. google.com
More complex skeletal transformations have also been reported. For instance, derivatives of spiro[4.5]decane-1,4-dione can undergo ring expansion and cleavage reactions, providing access to different carbocyclic frameworks. acs.org The Claisen rearrangement serves as a powerful method to interconvert bicyclic systems into the spiro[4.5]decane framework, often with a high degree of stereocontrol, which is crucial for the synthesis of chiral natural products. researchgate.net These transformations underscore the synthetic versatility of the spiro[4.5]decane system as a building block in organic synthesis.
Computational and Theoretical Chemistry of 6 Methylenespiro 4.5 Decane Systems
Conformational Analysis using Semiempirical and Ab Initio Methods
The conformational landscape of spiro[4.5]decane systems is complex due to the puckering of the five- and six-membered rings and the rotational barriers around the spiro center. Semiempirical and ab initio methods are fundamental computational tools employed to investigate the stable conformations and the energy differences between them.
Semiempirical methods, which incorporate experimental parameters to simplify calculations, offer a rapid screening of possible conformations. Ab initio methods, on a higher theoretical level, provide more accurate energy profiles and geometric parameters without relying on empirical data.
A notable study on a related compound, 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5]decane, utilized both semiempirical and ab initio calculations to perform a detailed conformational analysis. The investigation revealed the existence of multiple low-energy conformers. The population distributions of these conformers were determined based on their ab initio energies. These calculations were instrumental in explaining features in the ¹H-NMR spectrum of the compound. Specifically, the chemical shift differences between axial and equatorial hydrogens and between methyl groups were attributed to the energy differences between chair, boat, and twist-boat conformations of the six-membered ring. tandfonline.com
These computational approaches are crucial for understanding the three-dimensional structure of spiro compounds, which in turn governs their physical properties and chemical reactivity. While ab initio calculations provide high accuracy, semiempirical methods are valuable for initial explorations of the conformational space of larger spirocyclic systems.
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions involving spiro[4.5]decane systems. acs.org By calculating the energies of reactants, transition states, and products, DFT allows chemists to map out the entire reaction pathway and identify the rate-determining steps.
Recent research has demonstrated the power of DFT in understanding the formation of spiro[4.5]decane derivatives. For instance, in a study on the NaH-promoted domino reaction between an azadiene and a Nazarov reagent to form spiro[4.5]decane derivatives, DFT calculations were performed to verify the proposed [4+2] cycloaddition mechanism. The calculations helped in analyzing the observed high diastereoselectivity of the reaction. nih.gov
In another example, the synthesis of spiro derivatives through a double intramolecular aromatic electrophilic substitution was investigated using DFT. tandfonline.com The theoretical study, focusing on the frontier molecular orbitals (FMO) and local electrophilicity/nucleophilicity, provided a rationale for the experimental outcomes and served as a predictive tool for the feasibility of synthesizing various spiro compounds. tandfonline.comnih.gov These calculations highlighted how the electronic nature of the starting materials influences the efficiency of the spirocyclization. nih.gov
DFT is also employed to study the role of catalysts in promoting the synthesis of spiro compounds. For example, in the dimerization of methyl methacrylate (B99206) catalyzed by N-heterocyclic carbenes (NHC), DFT calculations at the M05-2X/6-31G(d,p) level of theory were used to investigate four possible reaction channels, leading to a deeper understanding of the catalytic cycle. temple.edu
The following table summarizes representative applications of DFT in studying reaction mechanisms for the formation of spirocyclic systems.
| Reaction Type | Computational Method | Key Findings |
| [4+2] Cycloaddition | DFT (M06//B3LYP) | Verified the proposed mechanism and explained the high diastereoselectivity in the formation of spiro[4.5]decane derivatives. nih.gov |
| Intramolecular Electrophilic Aromatic Substitution | DFT | Predicted the thermodynamic and kinetic aspects of the synthesis of spirobifluorene derivatives. tandfonline.com |
| NHC-Catalyzed Dimerization | DFT (M05-2X/6-31G(d,p)) | Elucidated the most favorable reaction channels and the role of the catalyst. temple.edu |
| Acid-Catalyzed Esterification | DFT | Investigated the formation of cyclic prereaction and 6-membered ring transition structures. nih.gov |
This table provides an interactive overview of how DFT has been applied to understand the synthesis of spirocyclic compounds.
Prediction and Understanding of Reactivity and Selectivity through Computational Modeling
Computational modeling, particularly with DFT, is a powerful approach for predicting and rationalizing the reactivity and selectivity observed in reactions that form or involve spiro[4.5]decane systems. rsc.org These models allow for the investigation of factors that control the outcome of a reaction, such as stereoselectivity and regioselectivity.
In the context of synthesizing spiro compounds, computational modeling can predict which isomers are likely to form and why. For example, in the catalytic asymmetric Diels-Alder reactions of enones to produce spirocyclanes, computational studies were crucial in shedding light on the origin of the observed high stereo- and regioselectivities. mdpi.com The models helped to understand how the confined acidic environment of the imidodiphosphorimidate catalysts controls the reaction outcome. mdpi.com
Furthermore, reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, can be used to predict the most likely sites of reaction in a molecule. tandfonline.comnih.gov In the study of the double intramolecular aromatic electrophilic substitution to form spiro compounds, these indices helped to rationalize why certain starting materials led to the desired spiro product while others failed. tandfonline.com
The integration of DFT-based computational tools enables researchers to predict pharmacokinetic properties, which is crucial for the design of novel drug candidates with targeted therapeutic benefits. nih.gov The ability to computationally screen potential reaction pathways and catalyst systems saves significant time and resources in the laboratory.
Molecular Dynamics Simulations and Theoretical Studies on Spirocyclic Systems
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, molecular flexibility, and intermolecular interactions. rsc.org While specific MD studies on 6-methylenespiro[4.5]decane are not abundant in the literature, research on other spirocyclic systems highlights the utility of this technique.
MD simulations have been extensively used to study the interaction of spirocyclic compounds with biological macromolecules. For instance, a detailed computational study involving DFT, molecular docking, and MD simulations investigated the interaction of spirocyclic compounds with B-DNA. tandfonline.comnih.gov The MD simulations, run for 100 nanoseconds, provided information on the stability of the spiro-DNA complex, identifying key stabilizing interactions such as hydrogen bonds and hydrophobic contacts. tandfonline.comnih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were analyzed to understand the dynamic stability of the complex. tandfonline.comnih.gov
In another study, MD simulations were employed to investigate the interaction and stability of novel spirocyclic thiopyrimidinone derivatives with the main protease of the human coronavirus 229E. The results from the MD simulations corroborated the experimental findings, confirming the potential of these compounds as antiviral agents.
These studies showcase the power of MD simulations in understanding the behavior of spirocyclic systems in complex environments, which is crucial for applications in drug design and materials science. The insights gained from the dynamics of related spirocycles can be extrapolated to predict the behavior of this compound in similar contexts.
Advanced Spectroscopic Characterization Methodologies for 6 Methylenespiro 4.5 Decane and Its Analogues in Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it ideally suited for the study of 6-Methylenespiro[4.5]decane. This method combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and affinity for the chromatographic column. Subsequently, the isolated compound is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
The application of GC-MS is not limited to identification but also extends to the assessment of sample purity. The presence of any unexpected peaks in the chromatogram can indicate impurities, and their corresponding mass spectra can aid in their identification.
Upon entering the mass spectrometer, this compound undergoes ionization, typically by electron impact (EI), which leads to the formation of a molecular ion (M+•). libretexts.org This molecular ion is often unstable and fragments in a predictable manner, yielding a characteristic pattern of fragment ions. The analysis of this fragmentation pattern is a critical step in structural elucidation.
The fragmentation of the molecular ion is not a random process but is governed by the principles of carbocation stability. libretexts.org The cleavage of bonds is more likely to occur if it leads to the formation of a more stable carbocation. For this compound, the fragmentation pattern will be influenced by the spirocyclic core and the exocyclic methylene (B1212753) group. The resulting mass spectrum will display a series of peaks, each corresponding to a specific fragment ion, with the relative abundance of each peak providing further structural clues.
The interpretation of the mass spectrum involves identifying the molecular ion peak, which indicates the molecular weight of the compound, and then rationalizing the major fragment peaks based on plausible fragmentation pathways.
While manual interpretation of mass spectra is a powerful tool, the process is greatly facilitated by the use of extensive mass spectral libraries. The National Institute of Standards and Technology (NIST) and Wiley have developed and curated vast databases of mass spectra for hundreds of thousands of compounds. wiley.comwiley.comsisweb.com These libraries are indispensable resources for the rapid and confident identification of unknown compounds.
When a sample containing this compound is analyzed by GC-MS, the experimentally obtained mass spectrum can be searched against these libraries. nih.gov The search algorithm compares the unknown spectrum with the library entries and provides a list of potential matches, ranked by a similarity score. sisweb.com A high match score provides strong evidence for the identity of the compound. The NIST Mass Spectrometry Data Center provides access to the mass spectrum of this compound, which can be used as a reference. nih.gov
The combined power of the Wiley Registry and the NIST/EPA/NIH Mass Spectral Library offers a comprehensive resource for the identification of a broad range of compounds, including those encountered in both targeted and non-targeted analyses. wiley.comwiley.com These libraries often contain additional information such as chemical structures and physical properties, which can further aid in the confirmation of the compound's identity. wiley.com
| Spectroscopic Data for this compound | |
| Molecular Formula | C₁₁H₁₈ |
| Molecular Weight | 150.26 g/mol |
| NIST Number | 186319 |
| Top Peak (m/z) | 93 |
| Second Highest Peak (m/z) | 135 |
| Third Highest Peak (m/z) | 108 |
This data is based on information available in the NIST Mass Spectrometry Data Center. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. It provides information about the carbon-hydrogen framework of a molecule, the connectivity of atoms, and the stereochemistry.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For this compound, a ¹H NMR spectrum would reveal distinct signals for the protons of the exocyclic methylene group and the various protons within the spirocyclic ring system.
The chemical shift of each proton signal indicates its electronic environment. libretexts.org For instance, the protons of the methylene group attached to the double bond would be expected to resonate at a different frequency compared to the protons on the saturated rings. Furthermore, the integration of the peak areas provides the relative ratio of the number of protons giving rise to each signal. libretexts.org The splitting pattern of the signals, known as spin-spin coupling, reveals information about the number of neighboring protons, which is crucial for establishing the connectivity of the atoms within the molecule. libretexts.org
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in A key advantage of ¹³C NMR is that each chemically non-equivalent carbon atom in a molecule typically gives a distinct signal, making it possible to determine the total number of unique carbon atoms. libretexts.org
In the case of this compound, the ¹³C NMR spectrum would show separate signals for the carbon of the methylene group, the spiro carbon, and the different carbons in the five- and six-membered rings. The chemical shifts of these signals provide information about the type of carbon atom (e.g., sp², sp³ hybridized) and its local electronic environment. bhu.ac.in Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons, further aiding in the structural assignment. bhu.ac.in
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. vscht.cz
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if applicable)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount in determining the absolute configuration of stereoisomers, a critical aspect in many areas of chemical research, from natural product synthesis to pharmaceutical development. schrodinger.compsu.edu While specific chiroptical data for this compound is not extensively documented in publicly available research, the principles of these techniques are broadly applicable to its analogues and other chiral spirocyclic systems. The determination of absolute stereochemistry for spiro compounds can be a complex task, for which chiroptical methods, in conjunction with computational analysis, provide a powerful solution. schrodinger.comacs.orgwikipedia.org
The primary chiroptical techniques used for absolute configuration determination are Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). nih.gov The general approach involves the experimental measurement of the chiroptical spectra of a chiral molecule and comparison with the theoretically predicted spectra for a known absolute configuration. schrodinger.comresearchgate.net A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution. researchgate.net
For many spiro[4.5]decane derivatives and related structures, these techniques have been successfully applied. For instance, the absolute configuration of various chiral 1,3-dithiolane (B1216140) derivatives with a spiro[4.5]decane moiety has been determined. mdpi.com In one study, the enantiomers of (1,4-dithiaspiro[4.5]decan-2-yl)methanol were separated, and their chiroptical properties were characterized. The absolute configuration was ultimately confirmed through X-ray diffraction analysis of a derivative, which then allowed for the correlation of the chiroptical data with a specific stereochemistry. mdpi.com
The synthesis of enantiomerically pure spiro[4.5]decane derivatives, such as (-)-gleenol, has also involved the use of chiroptical properties to characterize the products. researchgate.net Although in some cases, discrepancies in chiroptical properties have been noted, highlighting the sensitivity of these measurements to impurities. researchgate.net
A significant advantage of methods like VCD is the ability to determine absolute configuration directly in solution, which is particularly useful when suitable crystals for X-ray crystallography cannot be obtained. researchgate.net The process involves recording the experimental VCD spectrum of an enantiomer and then using computational methods, such as density functional theory (DFT), to calculate the theoretical VCD spectrum for one of the possible enantiomers (e.g., the R or S configuration). nih.govresearchgate.net The agreement in the sign and relative intensities between the experimental and calculated spectra provides a reliable assignment of the absolute configuration. researchgate.net
The table below summarizes representative chiroptical data for an analogue of this compound, illustrating the type of information obtained from these studies.
| Compound Name | Specific Rotation ([(\alpha)]D) | Solvent | Comments | Reference(s) |
| (-)-(S)-(1,4-Dithiaspiro[4.5]decan-2-yl)methanol | -20.5° (c ≅ 0.5%) | Dichloromethane (DCM) | Enantiomeric excess (ee) = 99.95% | mdpi.com |
| (+)-(R)-(1,4-Dithiaspiro[4.5]decan-2-yl)methanol | +17.9° (c ≅ 0.5%) | Dichloromethane (DCM) | Enantiomeric excess (ee) = 95.60% | mdpi.com |
Table 1. Chiroptical Data for an Analogue of this compound.
Role and Synthetic Utility of 6 Methylenespiro 4.5 Decane in Natural Product Chemistry
Spiro[4.5]decane as a Core Structure in Biologically Active Sesquiterpenoidsacs.orgrsc.org
The spiro[4.5]decane skeleton is the foundational structure for several families of sesquiterpenoids that exhibit a range of biological activities. acs.orgrsc.org The construction of this framework is a significant challenge in synthetic organic chemistry due to the presence of a spiro-fused quaternary stereocenter, which is often sterically hindered. acs.org
Precursors to Acoranes, Spirovetivanes, Omphalene, and Chamigrenesacs.orgresearchgate.net
The spiro[4.5]decane core is the central structural element in acorane and spirovetivane sesquiterpenoids. acs.orgnih.gov Acoranes, isolated from sources like the sweet flag Acorus calamus, and spirovetivanes, found in vetiver oil, are two major groups of sesquiterpenes that share this common spirocyclic system. core.ac.ukrsc.org The synthesis of these compounds often relies on the initial construction of a functionalized spiro[4.5]decane intermediate. niscpr.res.in For instance, the total synthesis of various acorane sesquiterpenes hinges on the stereocontrolled formation of the spirocyclic carbon skeleton. niscpr.res.in
Furthermore, the spiro[4.5]decane framework serves as a key building block for other sesquiterpenoid families, including omphalene and chamigrenes. acs.org The catalytic enantioselective Diels-Alder reaction of exo-enones with dienes has emerged as a powerful strategy for constructing the spiro[4.5]decane core, providing access to these natural product families. acs.orgrsc.org
Application in the Synthesis of (+)-Acorenone Bresearchgate.net
The synthesis of (+)-Acorenone B, a member of the acorane family of sesquiterpenoids, has been achieved through various strategies that construct the characteristic spiro[4.5]decane skeleton. researchgate.netrsc.org One approach involves a ring conversion reaction from a bicyclo[3.3.0]octane system to the spiro[4.5]decane ring in a stereocontrolled manner. researchgate.netrsc.org Another synthesis of (-)-acorenone (B1254648) B starts from (+)-p-menth-1-ene and proceeds through a spiroenone intermediate, which is then converted to the final product. rsc.org Basic conditions have also been employed to facilitate an aldol (B89426) reaction to form the spirocycle in high yield during the synthesis of acorenone B. rsc.org
Building Block for (+)-α-Chamigrene and (+)-β-ChamigreneCurrent time information in Bangalore, IN.
The spiro[4.5]decane framework is a crucial precursor in the synthesis of chamigrene-type sesquiterpenoids, such as (+)-α-chamigrene and (+)-β-chamigrene. A catalytic enantioselective Diels-Alder reaction has been developed to produce spirocyclic compounds that are then converted into these natural products. acs.orgnih.gov For example, an enone intermediate can be transformed into (+)-α-chamigrene through conversion to an enol triflate followed by an iron cross-coupling reaction. acs.orgnih.gov The synthesis of racemic β-chamigrene has been accomplished by reacting 3,3-dimethyl-2-methylenecyclohexanone with isoprene (B109036) in a Diels-Alder reaction to form a spiro ketone, which is then subjected to an olefination reaction. nih.gov
Key Intermediate in the Synthesis of Laurencenone C and Colletoic AcidCurrent time information in Bangalore, IN.
The versatility of the spiro[4.5]decane scaffold extends to its role as a key intermediate in the synthesis of other complex natural products like laurencenone C and colletoic acid. acs.orgnih.gov A highly stereoselective spirocyclizing Diels-Alder reaction provides access to precursors for these molecules. acs.org For instance, the same ketone intermediate used for chamigrene synthesis can be converted to (+)-laurencenone C by forming a silyl (B83357) enol ether and subsequent oxidation. acs.orgnih.gov Similarly, a scalable and asymmetric synthesis of (+)-colletoic acid, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, has been developed featuring a diastereoselective intramolecular Heck reaction to create the quaternary spirocenter. acs.org
Synthesis of (+/-)-Gleenol and (+/-)-Axenol from Functionalized Spiro[4.5]decaneacs.org
The axane sesquiterpenes, (+/-)-gleenol and (+/-)-axenol, have been synthesized utilizing a functionalized spiro[4.5]decane intermediate. nih.gov A key step in these syntheses is a Claisen rearrangement that produces a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.govresearchgate.net This approach has been used in the stereocontrolled total synthesis of enantiomerically pure (-)-gleenol. oup.com The spirocyclic sesquiterpene (-)-gleenol has also been prepared in a concise five-step synthesis starting from (-)-menthone, with the final spiro-ring system being formed via an olefin metathesis reaction. researchgate.net
Construction of Erythrodiene and Spirojatamol Skeletonsresearchgate.net
Erythrodiene and spirojatamol are two sesquiterpenes that possess a shared spiro[4.5]decane skeleton. core.ac.ukrsc.org The synthesis of these molecules has been achieved through various methods that construct this core structure. One approach involves a tandem intramolecular Michael-aldol reaction of a ketoacetal. core.ac.ukrsc.org Another strategy utilizes a tandem Castro-Stephens coupling/1,3-acyloxy shift/cyclization/semipinacol rearrangement sequence to build the spirocyclic intermediate. researchgate.net These methods highlight the diverse synthetic pathways available for constructing the spiro[4.5]decane framework en route to these natural products. rsc.orgnih.gov
Analytical Methodologies for Identification and Characterization of 6 Methylenespiro 4.5 Decane in Complex Matrices
Extraction and Isolation Techniques from Natural Sources (e.g., Spruce Bark, Zanthoxylum piperitum Fruits)
The initial step in analyzing 6-methylenespiro[4.5]decane from natural sources is its effective extraction and isolation from the complex plant matrix. The choice of method depends on the nature of the source material and the volatility of the target compound.
Supercritical Fluid Extraction (SFE): This technique is particularly effective for extracting thermosensitive compounds from solid matrices like bark. In a study on spruce bark, supercritical fluid extraction with carbon dioxide (CO2) was employed. cabidigitallibrary.org High pressure and temperature alter the properties of CO2, allowing it to act as a solvent. The highest extraction yield (6.4%) was achieved at a temperature of 88°C and a pressure of 7388 PSI (51 MPa), using 51% ethanol (B145695) as a co-solvent over a 50-minute static extraction period. cabidigitallibrary.org This method is advantageous as it minimizes the use of organic solvents and can be finely tuned to selectively extract specific compounds.
Hydrodistillation: A traditional and widely used method for obtaining essential oils from plant materials is hydrodistillation. This process involves co-distilling the plant material with water. The resulting vapor, containing water and volatile compounds, is condensed, and the essential oil is separated from the aqueous layer. This technique is commonly applied to fruits, flowers, and leaves. For instance, essential oils from the fruits of Zanthoxylum piperitum have been obtained and analyzed, revealing the presence of this compound. nih.govnih.gov
Solvent Extraction: This method involves the use of organic solvents to dissolve the essential oils and other lipophilic compounds from the plant material. The choice of solvent is crucial and depends on the polarity of the target compounds. Common solvents include hexane, dichloromethane, and acetone. ump.edu.my While effective, this method requires a subsequent step to remove the solvent, which can sometimes lead to the loss of more volatile components.
The table below summarizes the extraction techniques used for isolating compounds from the specified natural sources.
Table 1: Extraction Techniques for Natural Sources Containing this compound| Natural Source | Extraction Method | Key Parameters | Reference |
|---|---|---|---|
| Spruce Bark | Supercritical Fluid Extraction (SFE) | Solvent: CO2 with ethanol co-solvent; Temp: 88°C; Pressure: 7388 PSI | cabidigitallibrary.org |
| Zanthoxylum piperitum Fruits | Essential Oil Extraction (method not specified, likely hydrodistillation) | Analysis performed on the resulting essential oil | nih.govnih.gov |
| General Plant Material | Hydrodistillation | Co-distillation with water | ump.edu.my |
| General Plant Material | Solvent Extraction | Solvents: Hexane, Dichloromethane, Acetone | ump.edu.my |
Chromatographic Separation Techniques (e.g., GC-MS) in Natural Product Profiling
Once extracted, the complex mixture of compounds must be separated to identify individual components. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile compounds like this compound. semanticscholar.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful analytical method separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for each compound.
In the analysis of essential oil from Zanthoxylum piperitum fruits, an Agilent 7890A GC system equipped with a DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) was used. nih.gov The temperature program started at 100°C, then ramped up to 300°C. nih.gov The mass spectrometer scanned a mass range of 35–900 (m/z). nih.gov Using this method, this compound was identified with a retention time of 6.471 minutes and constituted 0.07% of the total essential oil composition. nih.govcir-safety.orgcir-safety.org The identification was confirmed by comparing the fragmentation patterns of the mass spectra with databases like the W8N05ST Library MS database. nih.gov
Similarly, GC-MS analysis of spruce bark extract also successfully identified this compound. cabidigitallibrary.org The comprehensive profiling of essential oils often requires using different types of GC columns (e.g., polar and non-polar) to achieve complete separation of all constituents, as different columns provide different selectivity. mdpi.com
The table below presents the GC-MS parameters and findings for this compound in a specific study.
Table 2: GC-MS Identification of this compound in Zanthoxylum piperitum Fruits| Parameter | Value/Description | Reference |
|---|---|---|
| Instrument | Agilent 7890A GC-MS | nih.gov |
| Column | DB-5 (30 m × 0.25 mm × 0.25 μm) | nih.gov |
| Temperature Program | Initial: 100°C for 2.1 min; Ramp: 25°C/min to 300°C; Hold: 20 min | nih.gov |
| Ionization Voltage | 70 eV | nih.gov |
| MS Scan Range | 35–900 m/z | nih.gov |
| Retention Time | 6.471 min | nih.gov |
| Relative Percentage | 0.07% | nih.gov |
| Identification Method | Comparison with W8N05ST Library MS database | nih.gov |
Network Pharmacology Approaches for Compound Identification and Pathway Analysis in Herbal Medicines
Network pharmacology is an emerging interdisciplinary field that integrates chemical analysis with bioinformatics and systems biology to understand the complex mechanisms of herbal medicines. nih.govnih.gov This approach shifts the paradigm from a "one-target, one-compound" model to a more holistic "multiple-targets, multiple-compounds" perspective. nih.gov
In the context of Zanthoxylum piperitum fruits (ZPFs), network pharmacology was utilized to elucidate their therapeutic mechanisms against rheumatoid arthritis. nih.govnih.gov The process began with the comprehensive identification of chemical constituents using GC-MS, which included this compound. nih.gov
The identified compounds were then screened for "drug-likeness" based on criteria like Lipinski's rule using platforms such as SwissADME. nih.gov Subsequently, bioinformatics databases were used to find the protein targets associated with these bioactive compounds and the disease . nih.gov By integrating this information, a Signaling Pathway-Target-Compound (STC) network was constructed. nih.gov This network visually represents the complex interactions, highlighting key compounds, their protein targets, and the signaling pathways they modulate. nih.gov For ZPFs, this analysis suggested that their anti-inflammatory effects might be mediated through the inactivation of the MAPK signaling pathway and activation of the PPAR signaling pathway. nih.gov
This methodology allows researchers not only to identify individual compounds like this compound but also to hypothesize their potential role within the broader pharmacological effects of the entire herb.
Derivatization Techniques for Improved Analytical Detection and Sensitivity in Complex Samples
In the analysis of complex mixtures like essential oils, chromatographic peaks of different compounds can overlap, making accurate identification and quantification difficult. Derivatization is a chemical modification process that converts an analyte into a new compound with improved analytical properties. For GC analysis, this often means increasing the volatility and thermal stability of the compound, or introducing a specific functional group that enhances detection sensitivity. nih.gov
While this compound itself, being a hydrocarbon, does not typically undergo derivatization, other compounds in the complex matrix, such as terpenoids containing hydroxyl groups (alcohols) or carbonyl groups (ketones, acids), often do. nih.govresearchgate.net Analyzing the entire sample matrix may require a derivatization step to accurately characterize these co-occurring compounds.
Silylation: This is a common derivatization technique for compounds containing active hydrogen atoms, such as alcohols, phenols, and carboxylic acids. A silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process can improve the volatility of the compound, leading to sharper peaks and better separation in GC analysis. nih.gov
Alkylation (Methylation): In the analysis of spruce bark, methylation using N,N-dimethylformamide dimethylacetal (DMF-DMA) was mentioned as a preferred derivatization technique for certain analytes to improve sensitivity and detectability. cabidigitallibrary.org
Fluorination: For distinguishing between different types of carbonyl groups (ketones, esters, acids) that often have overlapping signals in spectroscopic analysis, selective fluorination using sulfur tetrafluoride has been explored. This leads to characteristic band shifts in infrared spectroscopy, allowing for more precise identification even in complex terpene mixtures. researchgate.net
These techniques, by improving the analytical characteristics of certain components, contribute to a more comprehensive and accurate profiling of the entire complex sample in which this compound is found.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
